molecular formula C11H17NO B3054463 3-[(Butylamino)methyl]phenol CAS No. 60509-45-7

3-[(Butylamino)methyl]phenol

Cat. No.: B3054463
CAS No.: 60509-45-7
M. Wt: 179.26 g/mol
InChI Key: VGCHIRRBHSWAEM-UHFFFAOYSA-N
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Description

3-[(Butylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound where a butylamino group is attached to the benzene ring via a methylene bridge

Mechanism of Action

Target of Action

Phenol, 3-[(butylamino)methyl]-, is a derivative of phenol, which is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses . Therefore, the primary targets of this compound could be the proteins in these microorganisms.

Mode of Action

Phenol, in concentrations ranging from 5% to 7%, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . The same mode of action might be applicable to Phenol, 3-[(butylamino)methyl]-.

Biochemical Pathways

Phenolic compounds, including Phenol, 3-[(butylamino)methyl]-, are known to have antioxidant properties . They can regulate several pathways, including activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

Phenolic compounds are known to undergo metabolism reactions in the oral cavity, which is the beginning of their bioavailability .

Result of Action

Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can also control oxidative stress .

Action Environment

Environmental factors can influence the degradation of phenolic compounds. Phenol can be degraded by microbes through aerobic as well as anaerobic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Butylamino)methyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with butylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

3-[(Butylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-[(Methylamino)methyl]phenol
  • 3-[(Ethylamino)methyl]phenol
  • 3-[(Propylamino)methyl]phenol

Comparison: 3-[(Butylamino)methyl]phenol is unique due to the presence of the butylamino group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain in the butylamino group increases the compound’s hydrophobicity, potentially enhancing its interactions with hydrophobic environments and targets.

Properties

IUPAC Name

3-(butylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-7-12-9-10-5-4-6-11(13)8-10/h4-6,8,12-13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCHIRRBHSWAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333175
Record name Phenol, 3-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-45-7
Record name Phenol, 3-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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